Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI)
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Overview
Description
Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an allyl group at the second position and a dihydro structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzothiazoles.
Scientific Research Applications
Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydro-1,3-benzothiazole
- 2-Phenyl-2,3-dihydro-1,3-benzothiazole
- 2-Ethyl-2,3-dihydro-1,3-benzothiazole
Uniqueness
Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
154775-95-8 |
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Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-prop-2-enyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7,10-11H,1,5H2 |
InChI Key |
COUCHLIZNRTVGR-UHFFFAOYSA-N |
SMILES |
C=CCC1NC2=CC=CC=C2S1 |
Canonical SMILES |
C=CCC1NC2=CC=CC=C2S1 |
Synonyms |
Benzothiazole, 2,3-dihydro-2-(2-propenyl)- (9CI) |
Origin of Product |
United States |
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